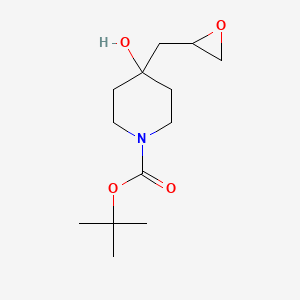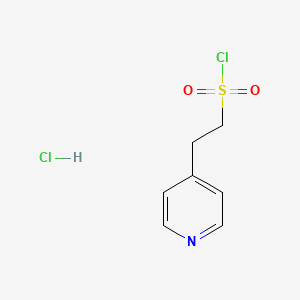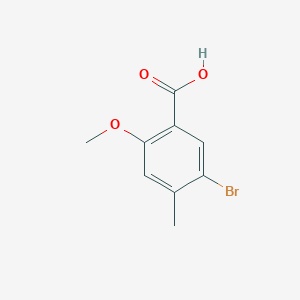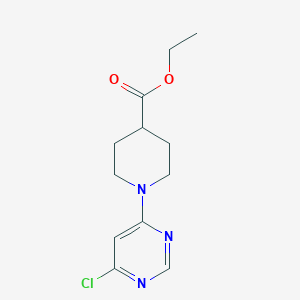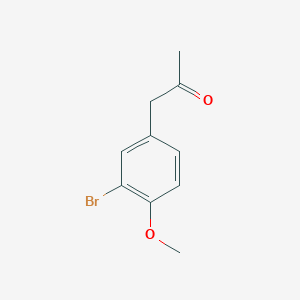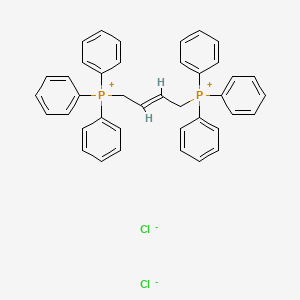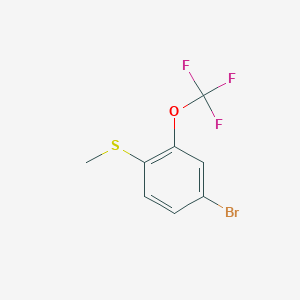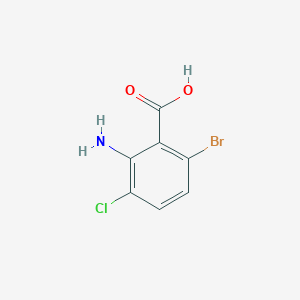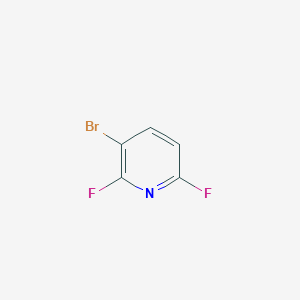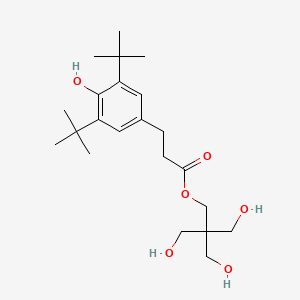![molecular formula C8H8N2O B1289856 (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol CAS No. 936549-95-0](/img/structure/B1289856.png)
(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
Overview
Description
“(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol” is a chemical compound with the molecular formula C8H8N2O . It is also known by other names such as 4-Hydroxymethyl-7-azaindole . The molecular weight of this compound is 148.16 g/mol .
Molecular Structure Analysis
The InChI string of “this compound” isInChI=1S/C8H8N2O/c11-5-6-1-3-9-8-7 (6)2-4-10-8/h1-4,11H,5H2, (H,9,10) . The Canonical SMILES is C1=CNC2=NC=CC (=C21)CO . Physical And Chemical Properties Analysis
The compound has a molecular weight of 148.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 48.9 Ų . The compound has a complexity of 140 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives : The reaction of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents produced 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols and their acetates (Kobayashi et al., 2011).
- Platinum Group Metal Complexes : The study of 3-(2-pyridyl)pyrazole derived ligands with a pendant nitrile group led to the formation of mononuclear complexes, important for understanding metal-ligand interactions (Sairem et al., 2012).
- Formation of Polymers : Treatment of 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles with N-bromosuccinimide resulted in the formation of dark blue polymers, showing potential in polymer chemistry (Torosyan et al., 2019).
Physicochemical and Spectroscopic Studies
- Linear Spectral Properties : A pyrrolo[3,4-c]pyridine derivative, HPPT, was studied for its photophysical and photochemical properties, revealing insights into its large Stokes shift and photostability, important for fluorescent applications (Bashmakova et al., 2021).
Pharmaceutical and Medicinal Chemistry
- Corrosion Inhibitors : (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol was investigated as a corrosion inhibitor, showing high inhibition efficiency and potential for industrial applications (Ma et al., 2017).
- Synthesis of 9H-pyrrolo[1,2-a]indol-9-ones : Active manganese dioxide promoted intramolecular cyclization of [2-(1H-pyrrol-1-yl)phenyl]methanols led to the production of 9H-pyrrolo[1,2-a]indol-9-ones, a class of compounds with potential pharmaceutical relevance (Aiello et al., 2010).
Mechanism of Action
Target of Action
4-Hydroxymethyl-7-azaindole, also known as (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol or 1H-Pyrrolo[2,3-b]pyridin-4-ylmethanol, primarily targets Tyrosine Protein Kinase SRC and DDX3 , a member of the DEAD-box helicase family . These targets play crucial roles in various diseases, including cancer, viral infections, and inflammation .
Mode of Action
The compound interacts with its targets through a mechanism involving the docking into the purine binding site . The 7-azaindole core of the compound, an adenine mimetic heterocyclic, is expected to dock into the purine binding site by interacting with the hinge . In the case of DDX3, the compound lodges within the adenosine-binding pocket .
Biochemical Pathways
The compound affects the pathways related to tumorigenesis and metastasis, which are associated with DDX3 . It also influences the pathways related to the function of Tyrosine Protein Kinase SRC . The compound’s interaction with these targets can lead to changes in these pathways, potentially affecting disease progression.
Result of Action
The compound has been shown to have antiproliferative effects, particularly in the context of cancer cells . For instance, it has demonstrated cytotoxicity effects on human cervical carcinoma cells (HeLa) and breast cancer cells (MCF-7 and MDA MB-231) . It effectively inhibits DDX3 in a dose-dependent manner .
Action Environment
The action, efficacy, and stability of 4-Hydroxymethyl-7-azaindole can be influenced by environmental factors. For instance, the polarity of the medium can affect the fluorescence yields and excited state lifetimes of azaindole structural isomers . .
Biochemical Analysis
Biochemical Properties
(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are crucial as they influence various signaling pathways involved in cell proliferation, migration, and angiogenesis . The binding of this compound to FGFRs results in the inhibition of these receptors, thereby affecting downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, this compound significantly reduces the migration and invasion abilities of these cells . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of FGFRs and their downstream effectors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with FGFRs. This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, preventing the activation of downstream signaling pathways . The inhibition of FGFRs by this compound leads to reduced cell proliferation, migration, and angiogenesis . Additionally, this compound may influence gene expression by modulating the activity of transcription factors downstream of FGFR signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable under standard laboratory conditions and retains its inhibitory effects on FGFRs for extended periods . Prolonged exposure to this compound may lead to degradation and reduced efficacy . Long-term studies have indicated that the compound can have sustained effects on cellular function, including persistent inhibition of cell proliferation and migration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are subsequently excreted . These metabolic processes are crucial for the clearance of this compound from the body and may influence its overall efficacy and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it exerts its inhibitory effects on FGFRs . The distribution of this compound is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its efficacy and stability .
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-1-3-9-8-7(6)2-4-10-8/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFRPQLVYGJDTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628561 | |
| Record name | (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936549-95-0 | |
| Record name | (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


